2-(Bromomethyl)-7-chloro-1,3-benzoxazole
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Overview
Description
2-(Bromomethyl)-7-chlorobenzo[d]oxazole is a heterocyclic compound that contains both bromine and chlorine atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-7-chlorobenzo[d]oxazole typically involves the bromination of 7-chlorobenzo[d]oxazole. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a free radical mechanism, resulting in the bromination of the methyl group attached to the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-7-chlorobenzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include oxides and other oxidized derivatives.
Reduction: The major product is 7-chlorobenzo[d]oxazole.
Scientific Research Applications
2-(Bromomethyl)-7-chlorobenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of brominated compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-7-chlorobenzo[d]oxazole involves its interaction with biological targets through its bromine and chlorine atoms. These halogen atoms can form halogen bonds with various biomolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)benzo[d]oxazole
- 2-(Chloromethyl)-7-chlorobenzo[d]oxazole
- 2-(Bromomethyl)-6-chlorobenzo[d]oxazole
Uniqueness
2-(Bromomethyl)-7-chlorobenzo[d]oxazole is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these halogens enhances its potential as a versatile intermediate in various synthetic and biological applications .
Properties
IUPAC Name |
2-(bromomethyl)-7-chloro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGARWVOJLGTIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=N2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726494 |
Source
|
Record name | 2-(Bromomethyl)-7-chloro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920036-25-5 |
Source
|
Record name | 2-(Bromomethyl)-7-chloro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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